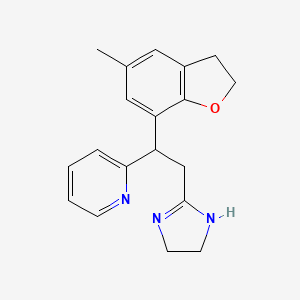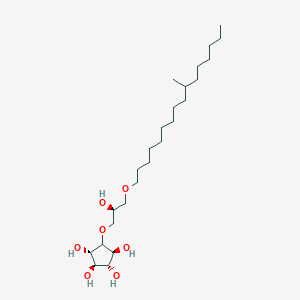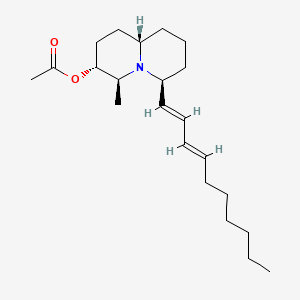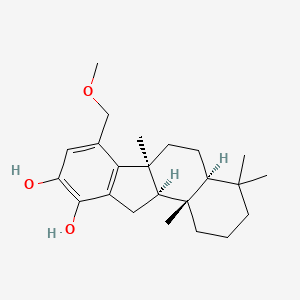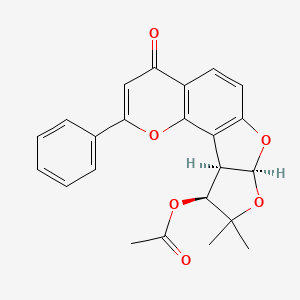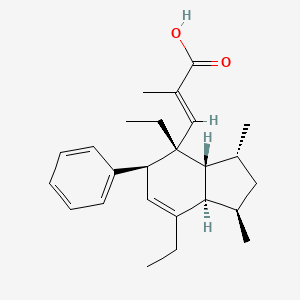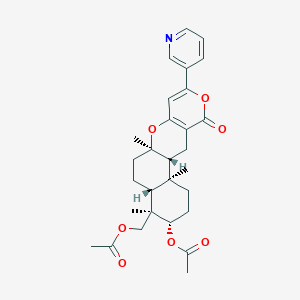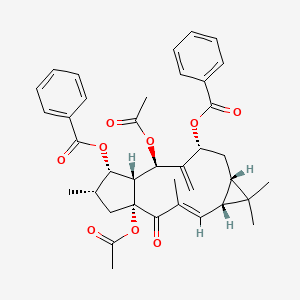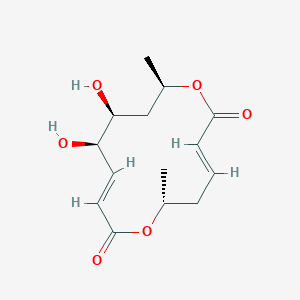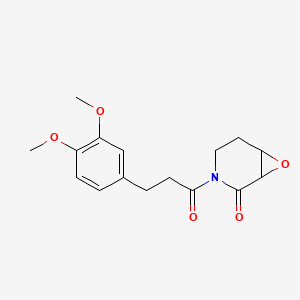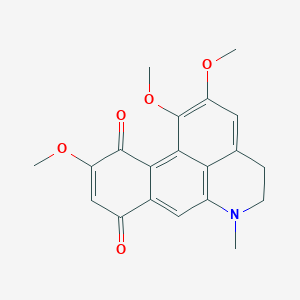
Isocorydione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocorydione is a natural product found in Dehaasia incrassata and Hernandia sonora with data available.
Applications De Recherche Scientifique
Anticancer Activities
Isocorydione and its derivatives exhibit significant anticancer activities. Studies have shown that certain this compound derivatives can inhibit the growth of various human cancer cell lines, including lung, gastric, and liver cancers. Specifically, modifications in the this compound structure have led to improved biological activity, suggesting its potential as a lead compound for developing effective anticancer agents (Zhong et al., 2014). Additionally, this compound has shown to inhibit tumor growth in animal models, further supporting its antitumor potential (Jian-xi, 2013).
Semi-Synthetic Transforming Technology
Semi-synthetic transforming technology for this compound has been developed to enhance its pharmacological properties. This involves modifying the natural product of isocorydine to create semi-synthesized this compound. Research has optimized reaction conditions to achieve significant yields, contributing to the efficient production and potential pharmaceutical application of this compound (Tian C Zhang et al., 2011).
Pharmacokinetics and Tissue Distribution
This compound's pharmacokinetics and tissue distribution have been studied using advanced analytical methods. These studies are crucial for understanding the drug's behavior in the body, including absorption, distribution, metabolism, and excretion. They provide essential data for determining the appropriate therapeutic use of this compound (Changchuan Guo et al., 2012).
Targeting Drug-Resistant Cellular Side Population
Isocorydine has been evaluated for its ability to target drug-resistant cellular side populations in hepatocellular carcinoma. It demonstrates potential in sensitizing cancer cells to conventional chemotherapeutic drugs, offering a promising approach for overcoming drug resistance in cancer treatment (Ping Lu et al., 2012).
Effects on Biological Systems
Research on this compound's effects on various biological systems, such as its impact on action potentials in cardiac tissues and its vasodilative mechanisms, provides insight into its broader pharmacological properties. This knowledge is essential for understanding its potential therapeutic applications beyond cancer treatment (Zhao Yq et al., 1991).
Propriétés
Formule moléculaire |
C20H19NO5 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4,15,16-trimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,4,7,9(17),13,15-hexaene-3,6-dione |
InChI |
InChI=1S/C20H19NO5/c1-21-6-5-10-7-15(25-3)20(26-4)18-16(10)12(21)8-11-13(22)9-14(24-2)19(23)17(11)18/h7-9H,5-6H2,1-4H3 |
Clé InChI |
LOVFEXLCRYBVRA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C3=C4C(=CC1=C23)C(=O)C=C(C4=O)OC)OC)OC |
Synonymes |
isocorydione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


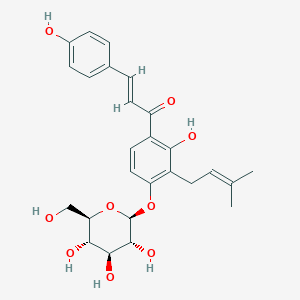
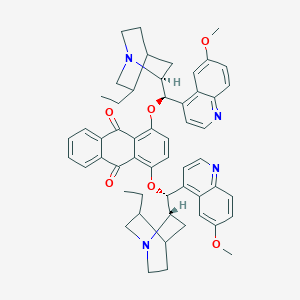
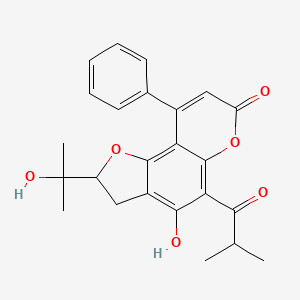
![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)
